molecular formula C26H31N3O5 B5380175 3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5380175
M. Wt: 465.5 g/mol
InChI Key: KSBZPHDYIVZCOR-ZNTNEXAZSA-N
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Description

The compound likely belongs to a class of heterocyclic compounds, which are known for their diverse chemical behaviors and applications in various fields of chemistry and pharmacology. Heterocyclic compounds containing pyrrolidine, pyrrolopyridine, and morpholino groups are of particular interest due to their potential biological activities and applications in drug development.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves cascade reactions or multi-component reactions. For example, the construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination-aromatization-Friedel-Crafts acylation cascade reaction demonstrates the efficiency of combining multiple reaction steps to form complex heterocycles (Wu et al., 2016). Similarly, the synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one shows the potential for creating complex molecules through strategic reaction design (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and potential applications. For instance, the crystal structure of (2S,4R)-4-Hydroxyproline(4-nitrobenzoate) provided insights into stereoelectronic effects and hyperconjugative interactions, which are vital for understanding the behavior of complex molecules (Pandey et al., 2014).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds can be influenced by various structural features. For example, the synthesis and reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidine highlight the impact of substituents and reaction conditions on the outcome of chemical reactions (Buggle et al., 1978).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for its practical applications. Detailed structural analysis, as seen in the study of ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate monohydrate, reveals information about the conformation and hydrogen bonding patterns that affect these properties (Yoon et al., 2012).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-18(2)34-21-8-6-19(7-9-21)24(30)22-23(20-5-3-10-27-17-20)29(26(32)25(22)31)12-4-11-28-13-15-33-16-14-28/h3,5-10,17-18,23,30H,4,11-16H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBZPHDYIVZCOR-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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